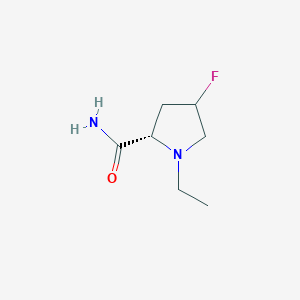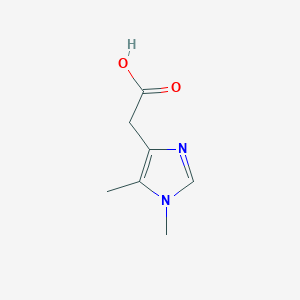![molecular formula C20H14ClFO2 B12862126 4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862126.png)
4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by its unique biphenyl structure with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, including:
Suzuki Coupling Reaction: This step involves the coupling of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The nitro group is reduced, and the benzyloxy group is removed under catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of readily available raw materials, low-toxicity reagents, and efficient reaction conditions to maximize yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of novel materials, including liquid crystals and polymers.
Biological Studies: It is used in the study of enzyme interactions and molecular docking studies to understand its biological activity.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)biphenyl: Similar structure but lacks the chloro and fluoro substituents.
(4-Benzyloxy)phenylacetic acid: Contains a benzyloxy group but differs in the presence of an acetic acid moiety.
Uniqueness
4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C20H14ClFO2 |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
5-(4-chloro-3-fluorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H14ClFO2/c21-18-8-6-16(11-19(18)22)15-7-9-20(17(10-15)12-23)24-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI-Schlüssel |
WAJRNGZBQIMLPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=C(C=C3)Cl)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)




![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)


![4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile](/img/structure/B12862117.png)
